molecular formula C13H8F4N2O B1391114 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1214337-52-6

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B1391114
CAS No.: 1214337-52-6
M. Wt: 284.21 g/mol
InChI Key: BGODNSRGZBGTBE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is a chemical compound that features both fluorine and trifluoromethyl groups attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of these groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, which are optimized for yield and efficiency. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine
  • 2-(2-Fluorophenyl)-6-(trifluoromethyl)benzamide
  • 2-(2-Fluorophenyl)-6-(trifluoromethyl)quinoline

Uniqueness

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is unique due to its specific combination of fluorine and trifluoromethyl groups on a nicotinamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-9-4-2-1-3-7(9)11-8(12(18)20)5-6-10(19-11)13(15,16)17/h1-6H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGODNSRGZBGTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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